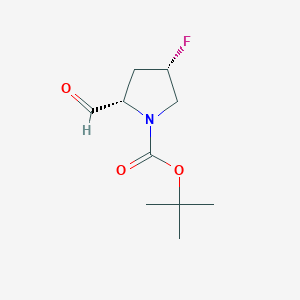

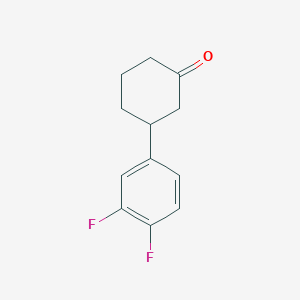

![molecular formula C26H23F3N2O5S B2559220 2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 863004-66-4](/img/structure/B2559220.png)

2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule with potential anticancer properties . It has a molecular formula of C26H23F3N2O4S and a molecular weight of 516.54.

Synthesis Analysis

The synthesis of similar compounds often involves the use of a pharmacophore hybridization approach . This approach is widely used for the design of drug-like small molecules with anticancer properties. The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target compound .Physical And Chemical Properties Analysis

The compound has a molecular formula of C26H23F3N2O4S and a molecular weight of 516.54. Other specific physical and chemical properties were not found in the available resources.Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Synthesis Techniques : The synthesis of benzothiazepine derivatives involves reactions between amino thiophenol and various acetamides or aldehydes to create compounds with potential pharmacological properties. For example, Nguyen et al. (2018) synthesized a new benzothiazepine derivative by reacting o-aminothiophenol with N-(p-tolyl)-2-(2-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide, prepared from salicylaldehyde and acetophenone, indicating the chemical flexibility and synthetic routes available for related compounds (Nguyen, Bui, & Nguyen, 2018).

- Antitumor Activity : Yurttaş et al. (2015) reported the synthesis and in vitro screening of benzothiazole derivatives for antitumor activity, highlighting the potential of these compounds, including benzothiazepine derivatives, in cancer therapy. Notably, certain derivatives showed significant anticancer activity against various cancer cell lines, suggesting the therapeutic relevance of the chemical framework (Yurttaş, Tay, & Demirayak, 2015).

- Antimicrobial and Anticancer Potential : The exploration of substituted dibenzo[b,f][1,4]thiazepines for antimicrobial properties by Tailor et al. (2014) and their evaluation against gram-positive and gram-negative bacteria indicate the broad-spectrum potential of benzothiazepine derivatives in addressing infectious diseases and possibly extending to anticancer applications (Tailor, Patel, & Malik, 2014).

Chemical Modification and Structure-Activity Relationship (SAR)

- Chemical Modifications : Research on the modification and characterization of these compounds, as seen in studies by Grunder-Klotz and Ehrhardt (1991), illustrates the potential for chemical adjustments to enhance their pharmacological properties or to tailor them for specific biological targets (Grunder-Klotz & Ehrhardt, 1991).

- SAR Studies : Efforts to understand the structure-activity relationship of benzothiazepine derivatives, as demonstrated by Ali and Siddiqui (2015), provide valuable insights into how structural modifications can impact biological activity, particularly in the context of anticonvulsant properties. This underscores the importance of detailed chemical investigations to optimize therapeutic efficacy (Ali & Siddiqui, 2015).

Safety And Hazards

The compound is intended for research use only and is not intended for human or veterinary use.

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23F3N2O5S/c1-34-20-12-7-16(13-21(20)35-2)23-14-25(33)31(19-5-3-4-6-22(19)37-23)15-24(32)30-17-8-10-18(11-9-17)36-26(27,28)29/h3-13,23H,14-15H2,1-2H3,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSNSVJBDFGYDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F3N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

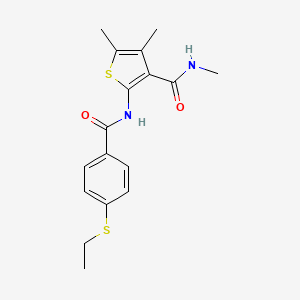

![N~1~-(3-fluoro-4-methylphenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2559139.png)

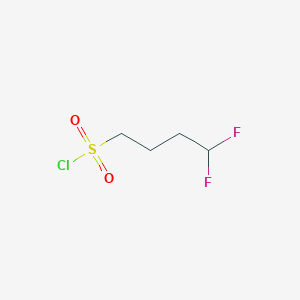

![1-[3-Hydroxy-3-(4-methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2559141.png)

![2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2559149.png)

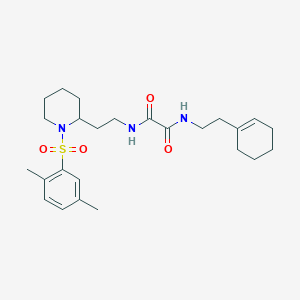

![4-((benzo[c][1,2,5]thiadiazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2559150.png)

![4-(methoxymethyl)-1-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2559153.png)

![N-(2-(1H-pyrrol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2559154.png)

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2559159.png)